molecular formula C19H16N2OS B11137426 (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile

Cat. No.: B11137426
M. Wt: 320.4 g/mol
InChI Key: GNVYRVXUYKHUCT-NTCAYCPXSA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile is a synthetic organic molecule characterized by the presence of a benzothiazole ring and a propoxyphenyl group linked through a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with Propoxyphenyl Group: The benzothiazole intermediate is then coupled with a 4-propoxyphenyl derivative, often through a Heck or Suzuki coupling reaction.

    Introduction of the Propenenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, aldehydes.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the design of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The benzothiazole ring and nitrile group are key functional moieties that can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct entity in its class.

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H16N2OS/c1-2-11-22-16-9-7-14(8-10-16)12-15(13-20)19-21-17-5-3-4-6-18(17)23-19/h3-10,12H,2,11H2,1H3/b15-12+

InChI Key

GNVYRVXUYKHUCT-NTCAYCPXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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